2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
Description
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a pyrrole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-4-25-18(14-7-9-16(27-3)10-8-14)22-23-19(25)28-13-17(26)21-20-12-15-6-5-11-24(15)2/h5-12H,4,13H2,1-3H3,(H,21,26)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEANTDVEOMNOJU-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CN2C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CN2C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303102-86-5 | |
| Record name | 2-{[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves multi-step reactions. One common method includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with N’-(1-methyl-1H-pyrrol-2-yl)methylideneacetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 410.5 g/mol. Its structure includes a triazole ring, a sulfanyl group, and an acetohydrazide moiety, which contribute to its biological properties.
Key Properties:
- Molecular Weight: 410.5 g/mol
- LogP: 2.690 (indicating moderate lipophilicity)
- Water Solubility (LogSw): -2.54 (suggesting low solubility in water)
- Hydrogen Bond Acceptors: 8
- Hydrogen Bond Donors: 1
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20–40 µM |
| Escherichia coli | 40–70 µM |
| Proteus mirabilis | Active against several derivatives |
These results indicate that the compound exhibits promising antibacterial activity, particularly against multi-drug resistant strains of bacteria like S. aureus and E. coli .
Anticancer Activity
Mercapto-substituted triazoles have been noted for their potential chemopreventive and chemotherapeutic effects on cancer cells. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of the compound on human breast cancer cells (MCF-7), it was found to induce apoptosis at concentrations above 50 µM. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways .
The biological activity of the compound can be attributed to its ability to interact with cellular targets involved in microbial resistance and cancer progression. The triazole moiety is known to inhibit enzymes critical for cell wall synthesis in bacteria and may also interfere with cancer cell proliferation through apoptosis induction.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions requiring precise control of temperature (typically 60–80°C), pH (~7–9), and solvent selection. Dimethyl sulfoxide (DMSO) is often used to enhance solubility and reactivity during thioether bond formation. Catalysts like acetic acid may accelerate hydrazone coupling. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydrazide and triazole moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular mass (e.g., average mass 471.532 g/mol for analogs). X-ray crystallography resolves stereochemistry and intramolecular hydrogen bonding .
Q. How can reaction yields be improved during the formation of the triazole ring?
Yield optimization involves:
- Using microwave-assisted synthesis to reduce reaction time.
- Employing stoichiometric ratios of 1:1.2 for triazole precursors to minimize side products.
- Selecting polar aprotic solvents (e.g., DMF) to stabilize intermediates .
Advanced Research Questions
Q. What computational strategies predict binding affinities with biological targets?
Molecular docking (e.g., AutoDock Vina) and Density Functional Theory (DFT) simulations model interactions with enzymes like cyclooxygenase-2 (COX-2). The triazole ring’s sulfur atom and hydrazide group form hydrogen bonds with active-site residues. SMILES notation (e.g., C22H25N5O5S) aids in generating 3D conformers for virtual screening .
Q. How do structural analogs compare in biological activity?
| Compound | Key Substituents | Biological Activity |
|---|---|---|
| Analog A | 4-Fluorophenyl | Enhanced COX-2 inhibition (IC₅₀ = 2.1 µM) |
| Analog B | 3,4-Dimethoxyphenyl | Antimicrobial (MIC = 8 µg/mL vs. S. aureus) |
| Target Compound | 4-Methoxyphenyl | Dual activity: Anti-inflammatory and antiproliferative |
| Comparative assays (e.g., enzyme-linked immunosorbent assays) and QSAR modeling identify substituent effects on activity . |
Q. What methodologies resolve contradictions in reported cytotoxicity data?
Discrepancies may arise from cell line variability (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration). Standardized protocols include:
- Using identical cell passage numbers.
- Validating results via apoptosis markers (e.g., Annexin V staining).
- Cross-referencing with structural analogs to isolate substituent-specific effects .
Q. How does the compound’s stereochemistry influence its pharmacokinetics?
The (E)-configuration of the hydrazone group ensures planar geometry, enhancing membrane permeability. Chiral HPLC separates enantiomers, while pharmacokinetic studies in rodent models assess bioavailability. LogP values (~2.5) predict moderate blood-brain barrier penetration .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during long-term stability studies?
- Store the compound in amber vials at -20°C under nitrogen atmosphere.
- Add antioxidants (e.g., BHT) to prevent oxidation of the sulfur moiety.
- Monitor degradation via HPLC-UV at 254 nm .
Q. How are false positives addressed in high-throughput screening?
Counter-screening against unrelated targets (e.g., kinase panels) and using orthogonal assays (e.g., SPR vs. fluorescence polarization) reduce off-target hits. Dose-response curves (IC₅₀) confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
